molecular formula C₂₃H₃₆N₆O₅S B1662859 Argatroban CAS No. 141396-28-3

Argatroban

Cat. No. B1662859
M. Wt: 526.7 g/mol
InChI Key: KXNPVXPOPUZYGB-IOVMHBDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Argatroban is an anticoagulant that is a small molecule direct thrombin inhibitor . In 2000, argatroban was licensed by the Food and Drug Administration (FDA) for prophylaxis or treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT) . It is given intravenously and drug plasma concentrations reach steady state in 1–3 hours .


Molecular Structure Analysis

Argatroban has a molecular formula of C23H36N6O5S and an average mass of 526.649 Da . It has 3 of 4 defined stereocentres . More detailed structural analysis can be performed using tools like JSmol for interactive image rendering .


Chemical Reactions Analysis

Argatroban’s chemical reactions, particularly its interactions with other substances in the body, are complex and involve various biological pathways . It is known to be highly selective for thrombin and at therapeutic concentrations, Argatroban has little or no effect on related serine proteases .


Physical And Chemical Properties Analysis

Argatroban’s physical and chemical properties include its molecular structure and weight, as mentioned above . More specific properties such as solubility, melting point, and boiling point may be found in specialized chemical databases .

Scientific Research Applications

Anticoagulant Use in Heparin-Induced Thrombocytopenia

Argatroban is a selective direct thrombin inhibitor used primarily as an anticoagulant for the treatment and prophylaxis of thrombosis in patients with heparin-induced thrombocytopenia (HIT) (Dhillon, 2009). It has shown efficacy in reducing the incidence of thrombosis, mortality from thrombosis, and a composite of death, amputation, or thrombosis without increasing bleeding (Rice & Hursting, 2008).

Use in Percutaneous Coronary Intervention

Argatroban has been effective as an anticoagulant in patients undergoing percutaneous coronary intervention (PCI), particularly in those with or at risk for HIT. Its use in PCI has led to satisfactory outcomes and adequate anticoagulation with a low incidence of major bleeding (Moledina, Chakir, & Gandhi, 2001).

Applications in Ischemic Stroke

Argatroban has been explored in the management of ischemic stroke. In combination with tissue-type plasminogen activator (tPA), argatroban showed potential in enhancing recanalization and improving clinical outcomes in patients with ischemic stroke due to proximal intracranial occlusion (Barreto et al., 2012).

Neuroprotective Effects in Retinal Ischemia

Research has demonstrated that argatroban can reduce neural injury after transient cerebral ischemia. It also attenuated leukocyte and platelet interactions with endothelial cells after transient retinal ischemia, suggesting a neuroprotective effect (Miyahara et al., 2003).

Use in Extracorporeal Circulation

Argatroban hasbeen utilized as an alternative anticoagulant in extracorporeal circulation, including left heart bypass, percutaneous cardiopulmonary support, and extracorporeal membrane oxygenation. It has shown complementary effects in preventing thrombus formation without aggravating bleeding tendencies (Kawada et al., 2000).

Potential in Hemodialysis

Argatroban's application in hemodialysis, particularly in patients with end-stage renal disease (ESRD), has been explored. It has been found to provide safe and adequate anticoagulation during hemodialysis, contributing to successful treatment outcomes (Murray et al., 2004).

Anticoagulation in Elderly Patients

Studies have indicated that argatroban can be effectively and safely used in elderly patients for thromboprophylaxis or treatment in HIT. It has shown beneficial outcomes across a wide age range without significant dose adjustments being required due to aging (Bartholomew, Pietrangeli, & Hursting, 2007).

Other Clinical Applications

Argatroban has been evaluated in various other clinical situations, including acute myocardial infarction, unstable angina pectoris, cerebral thrombosis or ischemic stroke, and peripheral obstructive arterial disease. Its role in these conditions, beyond HIT management, is still being investigated for efficacy and safety (Chen, 2001).

Safety And Hazards

Argatroban is generally safe for use as an anticoagulant, but like all medications, it has potential side effects and risks . These include the risk of bleeding, which is managed by careful dosage control and monitoring .

Future Directions

Argatroban is currently being studied for its potential benefits in various clinical scenarios. For example, it is being evaluated as a potential alternative to heparin in patients requiring extracorporeal membrane oxygenation (ECMO) . Another study is exploring the benefits of combining argatroban with established thrombolytic and antiplatelet therapies .

properties

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15?,17+,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEZTKLTLCMZIA-CZSXTPSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Argatroban monohydrate

Color/Form

Crystals from ethanol

CAS RN

141396-28-3, 74863-84-6
Record name Argatroban [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141396283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Piperidinecarboxylic acid, 1-[(S)-5-[(aminoiminomethyl)amino]-1-oxo-2-{[(1,2,3,4-tetrahydro-3- methyl-8-quinolinyl) sulfonyl] amino} pentyl]-4-methyl-, (2R,4R)-monohydrate; (2R,4R)-4-Methyl-1-{N2-[(1,2,3,4-tetrahydro-3- methyl-8-quinolyl) sulfonyl]-l-arginyl} pipecolic acid, monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGATROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY90U61Z3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Argatroban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

188-191 °C
Record name Argatroban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8488
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Argatroban
Reactant of Route 2
Argatroban
Reactant of Route 3
Argatroban
Reactant of Route 4
Argatroban
Reactant of Route 5
Argatroban
Reactant of Route 6
Argatroban

Citations

For This Compound
21,700
Citations
K McKeage, GL Plosker - Drugs, 2001 - Springer
… [6] The use of argatroban does not lead to the formation of antiplatelet antibodies or the generation of other antibodies that bind argatroban[7] and it has no structural similarity to heparin.…
Number of citations: 99 link.springer.com
S Kathiresan, J Shiomura, IK Jang - Journal of thrombosis and …, 2002 - Springer
… the argatroban and UFH … argatroban group (0.4% in the argatroban group versus 1.2% in the UFH) and target aPTT (55 to 85 seconds) was more frequently achieved in the argatroban …
Number of citations: 64 link.springer.com
RW Yeh, IK Jang - American Heart Journal, 2006 - Elsevier
… Argatroban is a synthetic small molecule that selectively inhibits thrombin at its active site. In preclinical studies, argatroban has … Additional studies are warranted to confirm argatroban's …
Number of citations: 95 www.sciencedirect.com
…, JG Kelton, Argatroban-915 Investigators - Archives of internal …, 2003 - jamanetwork.com
… We describe our experience with argatroban, a direct thrombin … argatroban therapy was significantly better than historical control therapy in HIT (P= .02) and HITTS (P= .008). Argatroban …
Number of citations: 537 jamanetwork.com
M Beiderlinden, T Treschan, K Görlinger… - Artificial …, 2007 - Wiley Online Library
The objective of this study was to assess the required dose and anticoagulatory effect of argatroban (Mitsubishi, Pharma Deutschland GmbH, Düsseldorf, Germany), a direct thrombin …
Number of citations: 118 onlinelibrary.wiley.com
BE Lewis, DE Wallis, SD Berkowitz, WH Matthai… - Circulation, 2001 - Am Heart Assoc
… the efficacy and safety of argatroban, a direct thrombin … · kg −1 · min −1 IV argatroban, adjusted to maintain the activated … , was reduced significantly in argatroban-treated patients versus …
Number of citations: 840 www.ahajournals.org
SK Swan, MJ Hursting - Pharmacotherapy: The Journal of …, 2000 - Wiley Online Library
… Blood samples were obtained to assess plasma argatroban … response and plasma argatroban concentrations were well … , and half‐life of argatroban were increased approximately 2‐to 3…
MP LaMonte, ML Nash, DZ Wang, AR Woolfenden… - Stroke, 2004 - Am Heart Assoc
Background and Purpose— Direct thrombin inhibitors, including argatroban, represent an anticoagulant class distinct from heparins. We investigated the safety of 2 levels of argatroban …
Number of citations: 138 www.ahajournals.org
WP Jeske, J Fareed, DA Hoppensteadt… - Expert Review of …, 2010 - Taylor & Francis
Argatroban is a synthetic, small-molecule direct thrombin inhibitor that is approved in the USA, the EU and Japan for prophylaxis or treatment of thrombosis in patients with heparin-…
Number of citations: 47 www.tandfonline.com
SK Swan, JV St Peter, LJ Lambrecht… - … : The Journal of …, 2000 - Wiley Online Library
… argatroban than for heparin. When administered by infusion with or without a bolus in the second study, argatroban… five or more subjects per dosing group receiving argatroban (5–9) but …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.